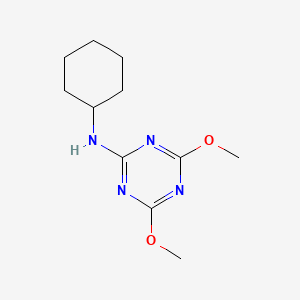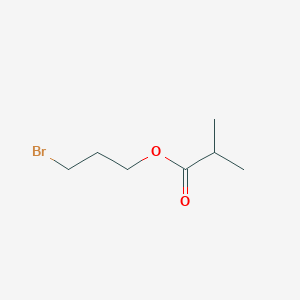
Propanoic acid, 2-methyl-, 3-bromopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-methyl-, 3-bromopropyl ester is an organic compound with the molecular formula C7H13BrO2 It is an ester derived from the reaction between 2-methylpropanoic acid and 3-bromopropanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-, 3-bromopropyl ester typically involves the esterification of 2-methylpropanoic acid with 3-bromopropanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:
2-methylpropanoic acid+3-bromopropanolH2SO4Propanoic acid, 2-methyl-, 3-bromopropyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-methyl-, 3-bromopropyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different esters or alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-methylpropanoic acid and 3-bromopropanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid (H2SO4) for esterification.
Base Catalysts: Sodium hydroxide (NaOH) for hydrolysis.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Hydrolysis: 2-methylpropanoic acid and 3-bromopropanol.
Reduction: 2-methylpropanol and 3-bromopropanol.
Scientific Research Applications
Propanoic acid, 2-methyl-, 3-bromopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propanoic acid, 2-methyl-, 3-bromopropyl ester exerts its effects involves the interaction of its ester and bromine functional groups with various molecular targets. The ester group can undergo hydrolysis to release 2-methylpropanoic acid and 3-bromopropanol, which can further participate in biochemical pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds.
Comparison with Similar Compounds
Propanoic acid, 2-methyl-, 3-bromopropyl ester can be compared with other similar compounds, such as:
Propanoic acid, 2-bromo-, methyl ester: Similar ester structure but with a different alkyl group.
Propanoic acid, 2-methyl-, ethyl ester: Similar ester structure but without the bromine atom.
Propanoic acid, 2-methyl-, propyl ester: Similar ester structure but with a different alkyl group and without the bromine atom.
Properties
CAS No. |
56267-25-5 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
3-bromopropyl 2-methylpropanoate |
InChI |
InChI=1S/C7H13BrO2/c1-6(2)7(9)10-5-3-4-8/h6H,3-5H2,1-2H3 |
InChI Key |
VWJKRQOZUFSBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


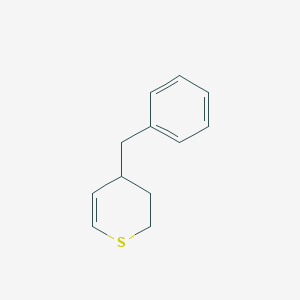
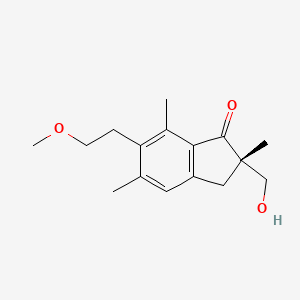
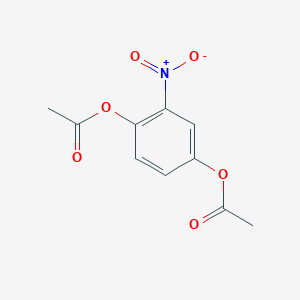
methanone](/img/structure/B14644315.png)
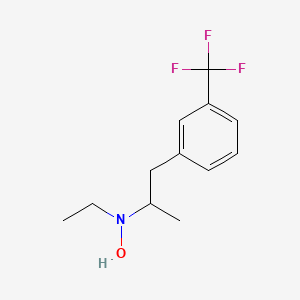
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
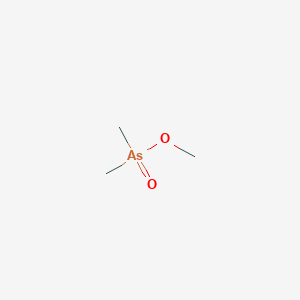
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
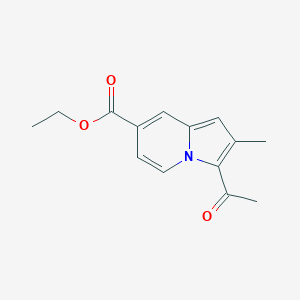
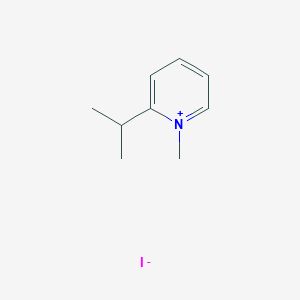
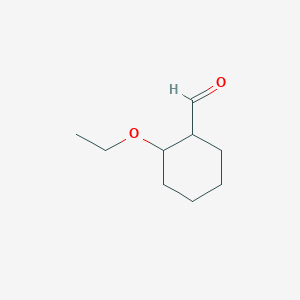
![N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14644352.png)
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
